molecular formula C6H15ClFN B1484458 2-Fluorohexan-1-amine hydrochloride CAS No. 2098051-67-1

2-Fluorohexan-1-amine hydrochloride

Cat. No.: B1484458
CAS No.: 2098051-67-1
M. Wt: 155.64 g/mol
InChI Key: FEHYXOCIGQQJSF-UHFFFAOYSA-N
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Description

2-Fluorohexan-1-amine hydrochloride is an aliphatic amine derivative featuring a fluorine atom at the second carbon of a hexyl chain and a protonated amine group at the first carbon, stabilized as a hydrochloride salt. This compound is utilized in pharmaceutical and chemical research, particularly in the synthesis of bioactive molecules. Global suppliers, including Biowet Pulawy Ltd. (Poland), HEBEI BRANT PHARMACEUTICAL (China), and Inchema Inc (USA), offer this compound, highlighting its commercial availability . Its structural simplicity and functional group diversity make it a valuable intermediate for further chemical modifications.

Properties

IUPAC Name

2-fluorohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14FN.ClH/c1-2-3-4-6(7)5-8;/h6H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHYXOCIGQQJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-fluorohexan-1-amine hydrochloride with analogous compounds, focusing on molecular properties, applications, and physicochemical characteristics.

Aliphatic Halogenated Amines

2.1.1. 2-Chlorocyclohexan-1-amine Hydrochloride
  • Molecular Formula : C₆H₁₁ClN·HCl
  • Molecular Weight : 170.07 g/mol
  • CAS No.: 98280-67-2
  • Key Differences : Replaces fluorine with chlorine on a cyclohexane ring instead of a hexyl chain. The chloro substituent increases molecular weight and may enhance lipophilicity compared to the fluoro analog. This compound is used in organic synthesis but lacks the linear aliphatic flexibility of this compound .
2.1.2. 1-(2-Fluorophenyl)cyclohexan-1-amine Hydrochloride
  • Molecular Formula : C₁₂H₁₇ClFN
  • Molecular Weight : 229.73 g/mol
  • CAS No.: 125802-16-6
  • Key Differences : Incorporates a fluorophenyl group attached to a cyclohexane ring, introducing aromaticity and rigidity. This structural difference likely affects binding affinity in receptor-based studies compared to the aliphatic this compound .

Arylcyclohexylamine Derivatives

2.2.1. Fluorexetamine Hydrochloride
  • Molecular Formula: C₁₄H₁₈FNO·HCl
  • Molecular Weight : 271.8 g/mol
  • CAS No.: Not explicitly listed (Item No. 35118)
  • Applications: Used in forensic and pharmacological research as an arylcyclohexylamine. Its cyclohexanone core and ethylamino group distinguish it from this compound, which lacks ketone functionality .
2.2.2. 2-Fluoro Deschloroketamine Hydrochloride
  • Molecular Formula: C₁₃H₁₆FNO·HCl
  • Molecular Weight : 257.7 g/mol
  • CAS No.: 111982-49-1
  • Key Differences: Features a fluorophenyl group and methylamino substituent on a cyclohexanone ring. The ketone group and aromatic system confer distinct electronic properties, influencing solubility and metabolic stability compared to the aliphatic this compound .

Phenoxycyclohexanamine Derivatives

2.3.1. 2-Phenoxycyclohexan-1-amine Hydrochloride
  • Molecular Formula: C₁₂H₁₈ClNO
  • CAS No.: 1052567-31-3
  • Applications: Marketed for medicinal purposes, this compound replaces fluorine with a phenoxy group, enhancing aromatic interactions in drug-receptor binding. The absence of fluorine reduces electronegativity effects compared to this compound .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Purity Storage Key Applications
This compound C₆H₁₃ClFN 153.63 Not provided Varies Varies Pharmaceutical synthesis
2-Chlorocyclohexan-1-amine hydrochloride C₆H₁₁ClN·HCl 170.07 98280-67-2 Not specified Not specified Organic synthesis
Fluorexetamine hydrochloride C₁₄H₁₈FNO·HCl 271.8 N/A ≥98% -20°C Forensic research
2-Fluoro Deschloroketamine hydrochloride C₁₃H₁₆FNO·HCl 257.7 111982-49-1 ≥98% -20°C Pharmacological studies
1-(2-Fluorophenyl)cyclohexan-1-amine hydrochloride C₁₂H₁₇ClFN 229.73 125802-16-6 Not specified Not specified Chemical intermediates

Key Research Findings

Impact of Halogen Substituents : Fluorine in this compound enhances electronegativity and metabolic stability compared to chloro analogs, making it more suitable for bioactive molecule synthesis .

Structural Rigidity vs. Flexibility: Cyclohexane-based analogs (e.g., Fluorexetamine) exhibit restricted conformational freedom, whereas the linear hexyl chain in this compound improves solubility in non-polar solvents .

Preparation Methods

Synthesis of Fluoroalkylphthalimide Intermediate

  • Starting materials: 2-fluoro-1-haloalkane (e.g., 2-fluoro-1-bromohexane for 2-fluorohexan-1-amine) and potassium phthalimide.
  • Solvent: N,N-dimethylformamide (DMF) is used for its polar aprotic nature, facilitating nucleophilic substitution.
  • Reaction conditions:
    • Temperature: 70–120 °C
    • Time: 5–8 hours
    • Molar ratio: 1:0.8 to 1.1 (fluoroalkyl halide to potassium phthalimide)
    • Mass-to-volume ratio of fluoroalkyl halide to DMF: approximately 1 g : 4–6 mL
  • Process: The fluoroalkyl halide reacts with potassium phthalimide under stirring and heating to form the corresponding fluoroalkylphthalimide intermediate.
  • Isolation: After reaction completion (monitored by thin-layer chromatography), the mixture is cooled, diluted with water, stirred, cooled further to precipitate the intermediate, filtered, washed, and dried under vacuum.

Conversion to Fluoroalkylamine Hydrochloride

  • Reagents: The isolated fluoroalkylphthalimide intermediate is dissolved in ethanol.
  • Hydrazinolysis: Hydrazine hydrate is added dropwise under stirring.
  • Reaction conditions:
    • Temperature: 50–80 °C
    • Time: 5–10 hours
    • Molar ratio: 1:0.8 to 1.1 (intermediate to hydrazine hydrate)
  • pH Adjustment: After completion, the reaction mixture is cooled, and hydrochloric acid is added to adjust pH to ~2–5, promoting formation of the hydrochloride salt.
  • Isolation: The mixture is refluxed for an additional hour, cooled, filtered, and dried to yield the fluoroalkylamine hydrochloride as white crystalline solids.

Reaction Scheme Summary

Step Reaction Stage Reactants & Conditions Product/Intermediate
1 Nucleophilic substitution 2-fluoro-1-halohexane + potassium phthalimide in DMF, 70–120 °C, 5–8 h 2-fluorohexylphthalimide intermediate
2 Hydrazinolysis and salt formation Intermediate + hydrazine hydrate in ethanol, 50–80 °C, 5–10 h; pH adjusted with HCl 2-fluorohexan-1-amine hydrochloride salt

Analytical and Process Control Notes

  • Reaction monitoring: Thin-layer chromatography (TLC) is employed to track the progress of substitution and hydrazinolysis reactions.
  • Purification: Recrystallization from ethanol or ethanol-water mixtures improves product purity.
  • Drying: Vacuum drying is essential to obtain stable, anhydrous hydrochloride salt crystals.
  • Yield optimization: Control of molar ratios, temperature, and reaction times are critical to maximize yield and minimize side reactions such as elimination or over-reduction.

Comparative Data from Patent Sources

Parameter Reported Range/Value (2-Fluoroethylamine Hydrochloride) Adaptation for this compound
Reaction vessel size 500 mL to 2 L three-necked flask Scaled based on batch size
Temperature for substitution 70–120 °C Similar range expected
Reaction time substitution 5–8 hours Similar expected
Molar ratio (haloalkane:phthalimide) 1 : 0.8–1.1 Maintain similar stoichiometry
Solvent volume (DMF) 4–6 mL per gram of haloalkane Maintain proportional solvent volume
Hydrazinolysis temperature 50–80 °C Same range applicable
Hydrazinolysis time 5–10 hours Same range applicable
pH adjustment pH ~2–5 with HCl Same procedure
Product form White flaky crystals Expected similar morphology

Research Findings and Considerations

  • The use of potassium phthalimide as a nucleophile protects the amine functionality during substitution, enabling clean conversion.
  • Hydrazinolysis is a mild and efficient method to liberate the primary amine from the phthalimide intermediate.
  • The hydrochloride salt form offers enhanced stability and ease of handling.
  • Reaction conditions must be optimized to prevent side reactions such as elimination or defluorination.
  • The methodology is adaptable to longer-chain fluoroalkyl halides like 2-fluoro-1-bromohexane, enabling synthesis of this compound.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Fluorohexan-1-amine hydrochloride?

Synthesis typically involves nucleophilic substitution of a hexanol derivative with fluorine, followed by amination and subsequent hydrochloride salt formation. Key parameters include:

  • Temperature : Maintain 0–5°C during fluorination to minimize side reactions.
  • Reagents : Use anhydrous HCl gas or concentrated HCl in ethanol for salt formation.
  • Purification : Recrystallization from ethanol/ether yields >95% purity.
    For industrial-scale reproducibility, automated flow reactors with real-time pH monitoring are recommended .

Q. How can researchers ensure purity during purification?

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).
  • Recrystallization : Ethanol-diethyl ether (1:3 v/v) effectively removes unreacted precursors.
  • Spectroscopic Validation : Compare 1^1H NMR (δ 1.2–1.6 ppm for hexyl chain, δ 3.1 ppm for amine proton) and LC-MS (m/z 151.2 [M+H]+^+) against reference standards .

Q. What characterization methods are critical for structural confirmation?

  • NMR : 19^{19}F NMR (δ -120 to -125 ppm for C-F bond) and 13^{13}C NMR (δ 85–90 ppm for fluorinated carbon).
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl, and F percentages (e.g., C: 47.3%, H: 8.1%, N: 6.6%).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([C6_6H14_{14}FN]+^+: m/z 119.1174) .

Q. What storage conditions maximize compound stability?

  • Temperature : Store at -20°C in airtight, light-resistant vials.
  • Solubility : Prepare stock solutions in anhydrous DMSO (stable for 6 months) or 0.1 M HCl (stable for 3 months).
  • Decomposition Risks : Avoid prolonged exposure to >40°C or basic pH (>8), which hydrolyzes the amine hydrochloride .

Q. What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl fumes.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
    First-aid measures include rinsing eyes with water for 15 minutes and seeking medical evaluation for ingestion .

Advanced Research Questions

Q. How can mechanistic pathways for decomposition under acidic conditions be elucidated?

  • Kinetic Studies : Monitor degradation via HPLC at varying pH (1–6) and temperatures (25–60°C).
  • Isotopic Labeling : Use 18^{18}O-labeled water to track hydrolysis intermediates.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict bond dissociation energies for C-F and N-H bonds .

Q. How do researchers resolve contradictions in NMR data for structural confirmation?

  • Cross-Validation : Compare 1^1H-13^{13}C HSQC and HMBC spectra to confirm coupling between fluorine and adjacent carbons.
  • Paramagnetic Additives : Use Eu(fod)3_3 to shift overlapping proton signals.
  • Crystallography : Single-crystal X-ray diffraction provides definitive bond-length and angle data .

Q. What methodologies assess stability under oxidative stress?

  • Forced Degradation : Treat with 3% H2_2O2_2 at 40°C for 24 hours; analyze by LC-MS for oxidation byproducts (e.g., ketone derivatives).
  • EPR Spectroscopy : Detect free radicals generated during oxidation.
  • Accelerated Stability Testing : Use Q10_{10} model to extrapolate shelf life .

Q. How can interactions with biological systems (e.g., enzymes) be systematically studied?

  • Docking Simulations : AutoDock Vina to predict binding affinities with target receptors (e.g., monoamine transporters).
  • In Vitro Assays : Measure IC50_{50} in HEK-293 cells expressing SERT or NET.
  • Metabolite Profiling : Incubate with liver microsomes and identify Phase I/II metabolites via UPLC-QTOF .

Q. What strategies validate analytical methods for trace impurity detection?

  • Limit of Detection (LOD) : Calibrate using spiked samples with 0.1–1.0% impurities (e.g., unreacted hexan-1-amine).
  • Interlaboratory Reproducibility : Conduct round-robin tests with standardized protocols.
  • Method Robustness : Vary HPLC column batches and mobile-phase ratios (±5%) to assess sensitivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluorohexan-1-amine hydrochloride
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2-Fluorohexan-1-amine hydrochloride

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